

The 2,7-Naphthyridine Scaffold: A Privileged Structure for Modern Drug Discovery

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Compound of Interest

Compound Name: 2,7-Naphthyridin-1-amine

Cat. No.: B1355029

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Application Note & Protocols for the Utilization of **2,7-Naphthyridin-1-amine**

Introduction: The Strategic Value of the 2,7-Naphthyridine Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can bind to multiple, distinct biological targets through versatile, targeted modifications. The 2,7-naphthyridine core, a bicyclic aromatic heterocycle, is a prime example of such a scaffold.^{[1][2]} Its rigid structure, featuring two fused pyridine rings, presents a unique three-dimensional arrangement of hydrogen bond donors and acceptors, making it an ideal foundation for developing potent and selective therapeutic agents.^[3] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antitumor, antimicrobial, analgesic, and anti-inflammatory properties.^{[1][4]}

This guide focuses on a key starting material, **2,7-Naphthyridin-1-amine**, and its application in drug discovery, with a particular emphasis on the development of protein kinase inhibitors—a class of drugs that has revolutionized the treatment of cancer and other diseases.^[5] We will explore its chemical properties, provide a detailed synthetic protocol for its derivatization, and outline robust methodologies for the biological evaluation of the resulting compounds.

Physicochemical Profile of 2,7-Naphthyridin-1-amine

A thorough understanding of the starting material's properties is fundamental to successful downstream chemistry and interpretation of biological data. **2,7-Naphthyridin-1-amine** is a stable, solid compound that serves as a versatile building block for library synthesis.

Property	Value	Source / Remark
Molecular Formula	C ₈ H ₇ N ₃	[6]
Molecular Weight	145.16 g/mol	[6]
Appearance	Tan Solid	
Boiling Point	363.67 °C at 760 mmHg	Predicted[6]
Density	1.293 g/cm ³	Predicted[6]
pKa	5.54 ± 0.30	Predicted[6]
CAS Number	27225-00-9	[6]

This data provides a baseline for reaction planning, such as solvent selection and purification strategies, and for initial computational modeling of drug-like properties.

Core Application: A Versatile Scaffold for Kinase Inhibitors

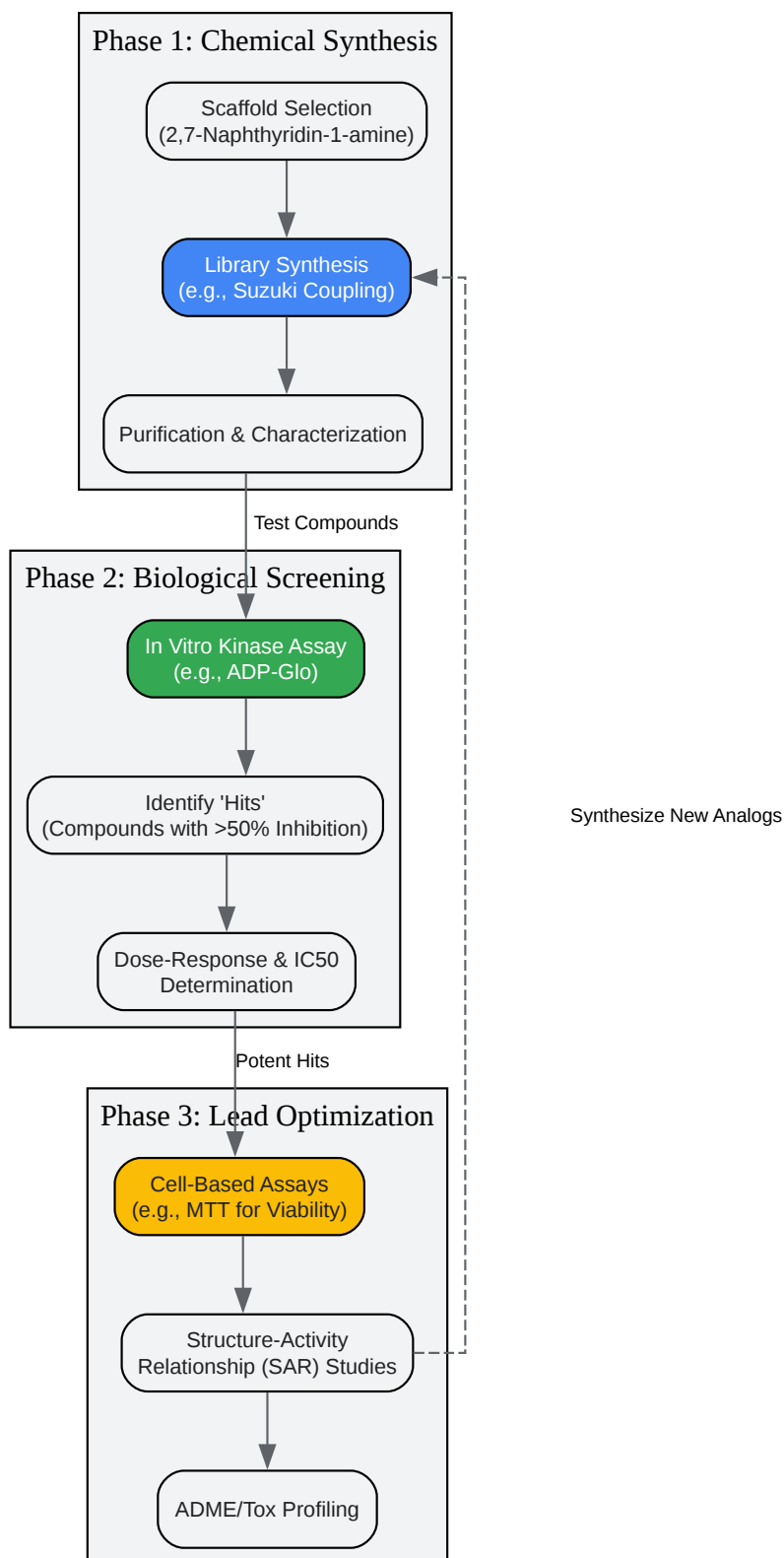
The 2,7-naphthyridine moiety is particularly prominent in the design of ATP-competitive kinase inhibitors. The nitrogen atoms in the bicyclic system can act as crucial hydrogen bond acceptors, mimicking the adenine region of ATP to anchor the inhibitor in the enzyme's active site. The 1-amino group of **2,7-Naphthyridin-1-amine** provides a key vector for chemical modification, allowing for the introduction of various substituents to achieve potency and selectivity against specific kinase targets.

Research has successfully leveraged this scaffold to develop potent inhibitors for several clinically relevant kinases, including:

- MET Kinase: A key driver in various cancers.[7]
- c-Kit and VEGFR-2: Important targets in oncology and angiogenesis.[5]

- PDK-1: A central node in the PI3K signaling pathway.[\[6\]](#)
- Casein Kinase 2 (CK2): Implicated in numerous cellular processes and diseases.[\[8\]](#)

The general workflow for leveraging this scaffold in a kinase inhibitor discovery program is outlined below.



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